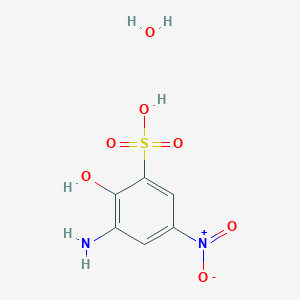

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate is a chemical compound with the molecular formula C6H6N2O6S·H2O. It is known for its light yellow to amber to dark green powder or crystal appearance . This compound is used in various chemical and industrial applications due to its unique properties.

Métodos De Preparación

The synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate involves several steps. One common method includes the nitration of 2-hydroxy-5-nitrobenzenesulfonic acid followed by the reduction of the nitro group to an amino group . The reaction conditions typically involve the use of strong acids and reducing agents. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate serves as a crucial building block in the synthesis of various organic compounds. It can undergo several chemical reactions, such as:

- Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

- Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

- Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.

Biochemical Assays

In the field of biochemistry, this compound is utilized in various assays and experiments:

- Enzyme Activity Studies: It acts as a reagent for studying enzyme kinetics and mechanisms.

- Protein Labeling and Modification: Used in protein quantitation and purification processes .

Case Study Example:

In a study exploring enzyme inhibition, researchers used this compound to investigate its effect on specific enzyme activities, demonstrating its utility in biochemical research.

Dye and Pigment Production

This compound plays a significant role in the dye industry:

- Synthesis of Dyes: It is employed in producing various dyes and pigments, particularly azo dyes, which are widely used in textiles and other materials .

Data Table: Applications in Dye Production

| Application Area | Specific Use | Notes |

|---|---|---|

| Dye Synthesis | Azo Dyes | Used as an intermediate |

| Pigment Production | Textile Dyes | High stability and colorfastness |

Chemical Reagent

This compound is utilized as a reagent in various industrial processes:

Environmental Testing

The compound is also applied in environmental studies for detecting pollutants and analyzing chemical compositions in water samples.

Mecanismo De Acción

The mechanism of action of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate involves its interaction with molecular targets and pathways. The amino and hydroxyl groups allow it to participate in various chemical reactions, making it a versatile reagent in synthetic chemistry. Its effects are mediated through its ability to undergo oxidation, reduction, and substitution reactions, which can alter the structure and function of other molecules .

Comparación Con Compuestos Similares

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate can be compared with similar compounds such as:

- 2-Amino-4-nitrophenol-6-sulfonic acid

- 4-Nitro-2-aminophenol-6-sulfonic acid

- 6-Amino-4-nitrophenol-2-sulfonic acid

These compounds share similar functional groups but differ in their molecular structure and properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and applications .

Actividad Biológica

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid monohydrate, also known as 5-Nitro-2-amino-4-hydroxybenzenesulfonic acid , is a sulfonated aromatic compound that exhibits various biological activities. This article explores its biological properties, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C6H6N2O6S

- Molecular Weight : 234.19 g/mol

- CAS Number : 96-67-3

This compound is characterized by the presence of an amino group, a hydroxyl group, and a nitro group, which contribute to its reactivity and biological activity.

Antibacterial Activity

Research indicates that 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid exhibits significant antibacterial properties. A study demonstrated its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism involves the disruption of bacterial cell walls and interference with metabolic pathways, leading to cell death.

Antioxidant Properties

The compound has been shown to possess antioxidant activities, which can mitigate oxidative stress in biological systems. This is particularly relevant in protecting cells from damage caused by reactive oxygen species (ROS). The antioxidant mechanism is believed to involve the scavenging of free radicals and modulation of redox signaling pathways.

Anti-inflammatory Effects

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has also been noted for its anti-inflammatory effects. It can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various tissues. This property makes it a candidate for therapeutic applications in inflammatory diseases.

Case Studies

- Study on Antibacterial Efficacy : A comparative study assessed the antibacterial activity of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid against standard bacterial strains using the microdilution method. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 64 µg/mL for S. aureus, showcasing its potential as an antibacterial agent .

- Antioxidant Activity Assessment : In vitro assays demonstrated that the compound significantly reduced oxidative stress markers in cultured human cells exposed to hydrogen peroxide. The IC50 value for ROS scavenging was found to be approximately 25 µM .

- Anti-inflammatory Mechanism Exploration : In a murine model of inflammation, administration of the compound resulted in a notable decrease in tumor necrosis factor-alpha (TNF-α) levels and other inflammatory markers, suggesting its potential utility in treating inflammatory conditions .

The biological activity of 3-amino-2-hydroxy-5-nitrobenzenesulfonic acid is attributed to several mechanisms:

- Cell Wall Disruption : The compound interacts with bacterial membranes, leading to increased permeability and eventual lysis.

- Free Radical Scavenging : The hydroxyl group plays a crucial role in neutralizing free radicals, thereby protecting cellular components from oxidative damage.

- Cytokine Modulation : It inhibits the synthesis or release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

Comparative Analysis with Similar Compounds

| Compound Name | Antibacterial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | Moderate | High | High |

| 5-Nitrosalicylic acid | Low | Moderate | Moderate |

| Sulfanilamide | High | Low | Low |

Propiedades

IUPAC Name |

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O6S.H2O/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14;/h1-2,9H,7H2,(H,12,13,14);1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSZXHKYTBYTMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-].O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.